molecular formula C16H25N5O4S B10995197 N,N-dimethyl-4-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]piperazine-1-sulfonamide

N,N-dimethyl-4-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]piperazine-1-sulfonamide

Cat. No.: B10995197
M. Wt: 383.5 g/mol
InChI Key: SVIAIHTWPWPGLC-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]piperazine-1-sulfonamide is a complex organic compound that features a piperazine ring, a sulfonamide group, and a tetrahydrocinnolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]piperazine-1-sulfonamide typically involves multiple steps

    Preparation of Tetrahydrocinnolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Piperazine Group: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Sulfonamide Formation: The sulfonamide group is typically introduced through the reaction of the amine with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]piperazine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

N,N-dimethyl-4-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]piperazine-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]piperazine-1-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-[(3-oxo-5,6,7,8-tetrahydroquinolin-2(3H)-yl)acetyl]piperazine-1-sulfonamide
  • N,N-dimethyl-4-[(3-oxo-5,6,7,8-tetrahydroisoquinolin-2(3H)-yl)acetyl]piperazine-1-sulfonamide

Uniqueness

N,N-dimethyl-4-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]piperazine-1-sulfonamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a range of chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C16H25N5O4S

Molecular Weight

383.5 g/mol

IUPAC Name

N,N-dimethyl-4-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetyl]piperazine-1-sulfonamide

InChI

InChI=1S/C16H25N5O4S/c1-18(2)26(24,25)20-9-7-19(8-10-20)16(23)12-21-15(22)11-13-5-3-4-6-14(13)17-21/h11H,3-10,12H2,1-2H3

InChI Key

SVIAIHTWPWPGLC-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C(=O)CN2C(=O)C=C3CCCCC3=N2

Origin of Product

United States

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